Product packaging for Benzo[b]thiophene-2-thiol(Cat. No.:CAS No. 30214-04-1)

Benzo[b]thiophene-2-thiol

Cat. No.: B8783492
CAS No.: 30214-04-1
M. Wt: 166.3 g/mol
InChI Key: DODWVZSLOOEOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-2-thiol is a high-value aromatic heterocyclic compound built upon the privileged Benzo[b]thiophene scaffold, a structure widely recognized in medicinal chemistry for its diverse biological activities . This scaffold is a fundamental building block in drug discovery, found in FDA-approved pharmaceuticals such as the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton . Researchers utilize this core structure in the development of compounds targeting a broad range of therapeutic areas, including antimicrobial, anticancer, antidepressant, and anti-inflammatory agents . The specific 2-thiol derivative serves as a versatile synthetic intermediate, enabling the construction of complex, bioactive molecules and heterocyclic systems for use in drug discovery programs and materials science. The mechanism of action for derivatives based on this scaffold varies by target; for instance, some function as enzyme inhibitors or receptor modulators, with activities often investigated through in silico methods like molecular docking and QSAR modeling . All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6S2 B8783492 Benzo[b]thiophene-2-thiol CAS No. 30214-04-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30214-04-1

Molecular Formula

C8H6S2

Molecular Weight

166.3 g/mol

IUPAC Name

1-benzothiophene-2-thiol

InChI

InChI=1S/C8H6S2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H

InChI Key

DODWVZSLOOEOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)S

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo B Thiophene 2 Thiol and Its Functionalized Analogues

Cyclization Strategies for the Benzo[b]thiophene Core Structure

The formation of the benzo[b]thiophene core is central to the synthesis of its derivatives. Various cyclization strategies have been developed, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

Electrophilic Cyclization Reactions

Electrophilic cyclization is a powerful method for constructing the benzo[b]thiophene ring system. nih.gov This approach typically involves the intramolecular reaction of a sulfur-containing nucleophile with an electrophilically activated alkyne or alkene. chim.itnih.gov

A prominent strategy for synthesizing benzo[b]thiophenes is the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org These substrates, readily prepared through Sonogashira coupling of o-halothioanisoles and terminal alkynes, are versatile precursors. researchgate.net The reaction is initiated by an electrophile, which activates the alkyne for a subsequent intramolecular attack by the sulfur atom. nih.govnih.gov

A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been effectively used to initiate the electrophilic cyclization of o-alkynyl thioanisoles, leading to 2,3-disubstituted benzo[b]thiophenes. nih.gov This method is notable for its excellent yields and the convenient introduction of a thiomethyl group at the 3-position under mild, ambient temperature conditions. nih.gov The reaction tolerates a range of functional groups on the alkyne. nih.govnih.gov

The proposed mechanism suggests that the alkyne attacks the electrophilic sulfur of the salt, leading to the formation of a sulfonium (B1226848) cation intermediate. researchgate.net This is followed by an intramolecular cyclization and subsequent demethylation to yield the final product. organic-chemistry.orgresearchgate.net Gold(I)-NHC complexes have also been shown to catalyze the cyclization of 2-alkynyl thioanisoles, providing an efficient route to 2-substituted benzo[b]thiophenes. rsc.org

Table 1: Examples of Electrophilic Cyclization of Alkynyl Thioanisoles
Starting MaterialElectrophile/CatalystProductYield (%)Reference
o-(Phenylethynyl)thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate2-Phenyl-3-(methylthio)benzo[b]thiophene95 nih.gov
o-((4-Methoxyphenyl)ethynyl)thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene98 nih.gov
o-((Trimethylsilyl)ethynyl)thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-2-(trimethylsilyl)benzo[b]thiophene92 nih.gov
o-(Phenylethynyl)thioanisoleAu(IPr)OH2-Phenylbenzo[b]thiophene95 rsc.org

Molecular iodine is a versatile and mild reagent for effecting the electrophilic cyclization of various sulfur-containing precursors to form benzo[b]thiophenes. chim.itnih.gov Iodine-promoted cyclization of o-alkynylthioanisoles is a well-established method. chim.it The reaction proceeds through the formation of an iodonium (B1229267) ion intermediate from the alkyne, which is then attacked by the neighboring sulfur atom. rsc.org

This methodology has been extended to one-pot procedures that combine cyclization with subsequent functionalization. rsc.orgrsc.org For instance, a one-pot iodocyclization/alkylation of 2-alkynylthioanisoles with 1,3-dicarbonyl compounds or propargyl alcohols as nucleophiles has been developed to produce a variety of 2,3-disubstituted benzo[b]thiophenes in high yields. rsc.orgrsc.org In these reactions, iodine can act as both the electrophile for cyclization and as a Lewis acid to catalyze the subsequent alkylation or oxidation step. chim.itrsc.org The use of iodine offers an environmentally benign approach, often proceeding under moderate conditions. rsc.orgrsc.org

Furthermore, iodine-mediated cyclization of β-substituted 2-(1-phenylethylthio)styrenes provides a convenient route to 3-substituted benzo[b]thiophenes. oup.com The reaction, conducted at room temperature in the presence of sodium bicarbonate, proceeds via a 5-endo cyclization pathway involving an iodonium ion intermediate. oup.com

Table 2: Examples of Iodine-Mediated Cyclization for Benzo[b]thiophene Synthesis
Starting MaterialReagentsProductYield (%)Reference
2-((4-Methoxyphenyl)ethynyl)thioanisoleI₂, MeOH2-(4-Methoxyphenyl)-3-iodobenzo[b]thiophene92 rsc.org
2-(Phenylethynyl)thioanisoleI₂, Acetylacetone3-(2-Phenylbenzo[b]thiophen-3-yl)pentane-2,4-dione85 rsc.org
2-(1-Phenylethylthio)-β-methylstyreneI₂, NaHCO₃3-Methyl-2-phenylbenzo[b]thiophene78 oup.com
o-(Phenylethynyl)thioanisoleI₂3-Iodo-2-phenylbenzo[b]thiophene94 acs.org

Radical Cascade Cyclization Approaches

Radical cyclization offers a powerful alternative for the synthesis of the benzo[b]thiophene core. chim.itresearchgate.net These reactions often proceed under mild conditions and can tolerate a variety of functional groups.

A notable example involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. researchgate.netacs.org This method provides a direct, one-step route to 2-substituted-3-cyanobenzo[b]thiophenes. acs.org The reaction is initiated by the formation of an aryl radical, which then attacks the sulfur atom of the dithioacetal moiety. acs.org Subsequent homolytic cleavage of a carbon-sulfur bond leads to the formation of the benzo[b]thiophene ring. acs.org

Another approach utilizes a copper-catalyzed domino reaction of 2-iodophenyl ketones with xanthate as a sulfur surrogate. rsc.orgrsc.org This process involves a radical cyclization to generate multi-substituted 3-hydroxybenzo[b]thiophenes. rsc.orgrsc.org The reaction is thought to proceed through the formation of a copper-enolate complex, followed by homolytic cleavage and subsequent cyclization. rsc.org This methodology has been successfully applied to the synthesis of various substituted benzo[b]thiophenes, including those bearing heterocyclic moieties. rsc.org

Table 3: Examples of Radical Cascade Cyclization for Benzo[b]thiophene Synthesis
Starting MaterialReagentsProductYield (%)Reference
2-Bromo-α-(bis(methylthio)methylene)benzeneacetonitrileAIBN, Bu₃SnH2-(Methylthio)benzo[b]thiophene-3-carbonitrile72 acs.org
1-(2-Iodophenyl)ethan-1-onePotassium ethyl xanthate, Cu(OAc)₂1-(3-Hydroxybenzo[b]thiophen-2-yl)ethan-1-one85 rsc.org
(2-Iodophenyl)(phenyl)methanonePotassium ethyl xanthate, Cu(OAc)₂(3-Hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone88 rsc.org

Base-Mediated Condensation Reactions

Base-mediated condensation reactions provide an efficient pathway for the synthesis of substituted benzo[b]thiophenes. scilit.comorganic-chemistry.org A prominent example is a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C–S bond formation. organic-chemistry.orgacs.orgacs.org This method allows for the synthesis of a diverse range of benzothiophenes and heterofused thiophenes in excellent yields. scilit.comorganic-chemistry.org The reaction is believed to proceed through a radical pathway via an SRN1 mechanism. organic-chemistry.org

The Gewald reaction is another well-known base-mediated multicomponent condensation for the synthesis of 2-aminothiophenes. derpharmachemica.comresearchgate.net While typically used for thiophenes, modifications can lead to benzo[b]thiophene derivatives. derpharmachemica.com The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. derpharmachemica.comresearchgate.net

Table 4: Examples of Base-Mediated Condensation for Benzo[b]thiophene Synthesis
Starting Material 1Starting Material 2Base/SolventProductYield (%)Reference
o-Iodophenylacetonitrile(4-Methoxyphenyl)dithioesterK₂CO₃/DMSO2-(4-Methoxyphenyl)benzo[b]thiophene-3-carbonitrile92 organic-chemistry.org
Methyl 2-iodophenylacetatePhenyl dithiobenzoateK₂CO₃/DMSOMethyl 2-phenylbenzo[b]thiophene-3-carboxylate85 acs.org
2-Iodoacetophenone(4-Chlorophenyl)dithiobenzoateK₂CO₃/DMSO(2-(4-Chlorophenyl)benzo[b]thiophen-3-yl)(phenyl)methanone88 acs.org

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization represents a classical yet effective method for the synthesis of the benzo[b]thiophene scaffold. google.comgoogle.com These reactions often involve the intramolecular cyclization of precursors such as arylthiomethyl ketones or α-(arylthio)acetophenones. google.comgoogle.com

For instance, the acid-catalyzed intramolecular cyclization/rearrangement of α-(3-methoxyphenylthio)-4-methoxyacetophenone using polyphosphoric acid yields a mixture of regioisomeric methoxy-substituted 2-phenylbenzo[b]thiophenes. google.comgoogle.com Similarly, 2-phenylthioacetaldehyde dialkyl acetals can be cyclized under acidic conditions to produce 2-phenylbenzo[b]thiophenes. google.comgoogle.com

More recently, triflic acid has been employed as a catalyst for the one-pot reaction of thiophenols with allylic alcohols to construct thiochroman (B1618051) derivatives, a related sulfur-containing heterocycle. nih.govacs.org This methodology proceeds via an allylic substitution followed by an intramolecular cyclization. nih.govacs.org While this specific example leads to thiochromans, the principle of acid-catalyzed intramolecular cyclization of sulfur-containing intermediates is a key strategy that can be adapted for benzo[b]thiophene synthesis.

Table 5: Examples of Acid-Catalyzed Cyclization for Benzo[b]thiophene Synthesis
Starting MaterialAcid CatalystProductNotesReference
α-(3-Methoxyphenylthio)-4-methoxyacetophenonePolyphosphoric acidMixture of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiopheneRegioisomeric mixture google.comgoogle.com
2-Phenylthioacetaldehyde dimethyl acetalAcid2-Phenylbenzo[b]thiopheneGeneral method google.com
Thiophenol and cinnamyl alcoholTriflic acid2-PhenylthiochromanForms a related heterocycle nih.govacs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering powerful tools for C-S and C-C bond formation. researchgate.net Various metals, including palladium, copper, and gold, have been employed to construct the benzo[b]thiophene core with high efficiency and functional group tolerance.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzo[b]thiophene synthesis through C-H functionalization and arylthiolation is well-documented. jst.go.jp An efficient route to multisubstituted benzo[b]thiophenes involves the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. nih.gov This one-pot, two-step process utilizes a palladium acetate (B1210297) or palladium chloride catalyst with cupric acetate as a reoxidant. nih.gov The reaction is compatible with a wide array of substituents on the aryl ring and at the 2- and 3-positions of the benzo[b]thiophene scaffold. nih.gov In some instances, using oxygen as the reoxidant instead of cupric acetate has been shown to improve yields by minimizing side product formation. nih.gov

Another strategy involves a dearomatization-rearomatization sequence. A palladium-catalyzed decarboxylative coupling of a 3-substituted benzo[b]thiophene benzyl (B1604629) ester can lead to a dearomatized intermediate, which subsequently rearomatizes in the presence of an amine base, resulting in a net C-H functionalization. nih.gov The selectivity of this pathway can be controlled by the choice of phosphine (B1218219) ligand. nih.gov

A domino reaction using thiourea (B124793) as a dihydrosulfide surrogate offers another palladium-catalyzed route. This process involves C-S bond formation, cross-coupling, and cyclization to produce benzo[b]thiophenes. organic-chemistry.org The intramolecular trapping of in situ generated arylthiolates with alkynes is a key step in this transformation. organic-chemistry.org

Catalyst System Reactants Key Transformation Yield (%) Reference(s)
Pd(OAc)₂ or PdCl₂, Cu(OAc)₂Enethiolate salts of α-aryl-β-mercaptoacrylatesIntramolecular oxidative C-H functionalization-arylthiolationHigh nih.gov
Pd(OAc)₂, O₂Enethiolate salts of α-aryl-β-mercaptoacrylatesIntramolecular oxidative C-H functionalization-arylthiolationImproved nih.gov
[Pd₂dba₃], Triphos, Cs₂CO₃Aryl halides, Thiourea, AlkynesDomino C-S coupling/cyclizationGood to Excellent organic-chemistry.org
Pd(OAc)₂3-Substituted benzo[b]thiophene benzyl esterDecarboxylative C-H functionalization via dearomatization54 (dearomatized intermediate) nih.gov

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of benzo[b]thiophenes. A notable method involves a copper-catalyzed domino synthesis through sequential Ullmann-type S-arylation and intramolecular C(sp²)–H thiolation, using potassium sulfide (B99878) (K₂S) as the sulfur source. rsc.org This approach facilitates a double C–S bond formation in a single step. rsc.org

Another efficient one-pot synthesis of highly functionalized benzo[b]thiophenes proceeds via intramolecular copper-catalyzed S-arylation of enethiolates generated in situ. acs.org This method starts with 2-bromohet(aryl)acetonitrile precursors and various thiocarbonyl compounds, offering a broad scope for producing 2-functionalized 3-cyanobenzo[b]thiophenes and their hetero-fused analogues. acs.org

The synthesis of 2-acylbenzo[b]thiophenes has been achieved using a copper acetate and tetrabutylammonium (B224687) chloride catalytic system in an aqueous medium at room temperature. pib.gov.in This green methodology employs commercially available 2-iodobenzaldehyde, phenacyl bromide, and a xanthate as the sulfur source. pib.gov.in Furthermore, copper(I) iodide (CuI) in the presence of a ligand like 1,10-phenanthroline (B135089) catalyzes the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids to yield benzo[b]thiophenes through a sequence of Ullmann-type C-S coupling and Wittig condensation. acs.org Similarly, a thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, catalyzed by CuI and TMEDA, provides various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org

Catalyst System Reactants Key Transformation Yield (%) Reference(s)
Copper2-Haloaryl compounds, K₂SDomino Ullmann-type S-arylation/C-H thiolationNot Specified rsc.org
Copper2-Bromohet(aryl)acetonitriles, Thiocarbonyl compoundsIntramolecular S-arylation of enethiolatesHigh acs.org
Cu(OAc)₂, TBAC2-Iodobenzaldehyde, Phenacyl bromide, XanthateOne-pot S-arylation/annulation in waterGood to Excellent pib.gov.in
CuI, 1,10-phenanthroline(2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acidsUllmann C-S coupling/Wittig reactionGood acs.org
CuI, TMEDA2-Bromo alkynylbenzenes, Na₂SThiolation annulationGood organic-chemistry.org

The Sonogashira cross-coupling reaction is a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. rsc.org This reaction has been adapted for the synthesis of 2-substituted benzo[b]thiophenes. A key strategy involves a palladium(II)-catalyzed Sonogashira-type cross-coupling between 2-iodothiophenol (B3069315) and a terminal alkyne, such as phenylacetylene. scispace.comrsc.orgresearchgate.net This reaction proceeds through two proposed steps: an initial Sonogashira coupling to form a 2-alkynylthiophenol intermediate, followed by a palladium-coordinated cyclization. scispace.com This method can produce a range of 2-substituted benzo[b]thiophenes in moderate to good yields, reaching up to 87%. scispace.comrsc.orgresearchgate.net

The versatility of the Sonogashira coupling is also demonstrated in the preparation of precursors for more complex benzo[b]thiophene libraries. For instance, multi-substituted precursors bearing an alkyne moiety can be readily prepared via palladium/copper-catalyzed Sonogashira coupling of the corresponding aryl dihalides. nih.gov These precursors can then undergo further transformations, such as electrophilic cyclization, to yield the final benzo[b]thiophene products. nih.gov

Catalyst System Reactants Key Transformation Yield (%) Reference(s)
Pd(OAc)₂, Ligand, AgTFA2-Iodothiophenol, PhenylacetyleneSonogashira coupling and cyclizationup to 87% scispace.comrsc.orgresearchgate.net
PdCl₂(PPh₃)₂, CuIAryl dihalides, Terminal alkynesSonogashira coupling (precursor synthesis)Not Specified nih.gov

Gold catalysis has emerged as a potent tool for the cyclization of functionalized alkynes under mild conditions. tandfonline.com The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved through the gold-catalyzed intramolecular carbothiolation of ortho-alkynylphenyl sulfides. tandfonline.comorganic-chemistry.org This atom-economic reaction involves the nucleophilic attack of the sulfur atom onto the gold-activated alkyne, forming a cyclic sulfonium intermediate. This is followed by a 1,3-migration of the group attached to the sulfur onto the vinyl-gold carbon, leading to the functionalized benzo[b]thiophene. tandfonline.com Catalysts such as AuCl and AuCl₃ have been found to be effective for this transformation. organic-chemistry.org

A gold-catalyzed double carbothiolation has also been reported for the synthesis of bis(benzo[b]thiophen-3-yl)methanes from bis(2-alkynylphenylthio)acetals. researchgate.net This reaction proceeds via two successive intramolecular C-S bond additions, producing the target molecules in good to excellent yields. For example, using 1 mol% of AuCl at room temperature afforded a 97% isolated yield of 3,3'-(phenylmethylene)bis(2-phenylbenzo[b]thiophene). researchgate.net

Catalyst Reactant Type Key Transformation Yield (%) Reference(s)
AuCl or AuCl₃(α-Alkoxy alkyl) (ortho-alkynyl phenyl) sulfidesIntramolecular carbothiolationHigh tandfonline.comorganic-chemistry.orgrsc.org
AuClbis(2-alkynylphenylthio)acetalsDouble intramolecular carbothiolationup to 97% researchgate.net

Lewis acids are employed in various cyclization reactions to synthesize heterocyclic compounds. In the context of benzo[b]thiophene synthesis, Lewis acids like aluminum chloride (AlCl₃) can catalyze the cyclization of ortho-alkynylarylsilanes to form 2-substituted benzosiloles, which are silicon analogues of benzo[b]thiophenes, highlighting a potential pathway. rsc.org Another application involves the use of a Lewis acid catalyst in the presence of 2-methyl-5-t-butyl benzenethiol (B1682325) for the demethylation and functionalization of benzothiophene (B83047) precursors. googleapis.com In some cases, molecular iodine (I₂) has been proposed to act as a Lewis acid, catalyzing transformations subsequent to an initial iodocyclization step in the synthesis of 2,3-disubstituted benzo[b]thiophenes. chim.it

While these examples show the utility of Lewis acids, dedicated, broadly applicable methods focusing solely on Lewis acid catalysis for the direct synthesis of benzo[b]thiophene-2-thiol are less prominent compared to transition metal-catalyzed routes.

Catalyst Reactant Type Transformation Reference(s)
AlCl₃ortho-alkynylarylsilanesCyclization to benzosiloles rsc.org
Aluminum halide (e.g., AlCl₃)Acylated benzothiophenesDemethylation/Functionalization googleapis.com
I₂ (acting as Lewis acid)3-Iodobenzo[b]thiophene intermediatesSubsequent functionalization chim.it

Emerging and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. chim.it For benzo[b]thiophene synthesis, this includes the exploration of photocatalysis, electrochemistry, and reactions in green solvents like water.

Electrochemical synthesis represents a novel and green approach. Benzo[b]thiophene-1,1-dioxides have been synthesized under electrochemical conditions from sulfonhydrazides and internal alkynes. rsc.org This method proceeds via an alkenyl radical intermediate and selective ipso-addition, avoiding the need for metal catalysts and harsh reagents. rsc.org

Photocatalysis using visible light offers another sustainable pathway. For example, a visible-light-assisted tandem sulfenilative cyclization using diaryl disulfides and N-protected-2-alkynylanilines has been developed. chim.it

Furthermore, performing reactions in water is a key aspect of green chemistry. A one-step synthesis of 2-acylbenzo[b]thiophenes has been successfully developed in an aqueous medium at room temperature, utilizing a copper catalyst. pib.gov.in This method is advantageous due to its operational simplicity, mild conditions, and the use of an environmentally benign solvent. pib.gov.in Similarly, the synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol, another green solvent, under mild conditions. nih.gov These emerging methods highlight the future direction of benzo[b]thiophene synthesis, focusing on minimizing environmental impact without compromising efficiency. chim.it

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methods provide green and efficient alternatives for the construction of the benzo[b]thiophene core. Visible-light photocatalysis, for instance, has been employed for the synthesis of substituted benzo[b]thiophenes. One approach involves the use of an organophotoredox catalyst, such as eosin (B541160) Y, to facilitate the intramolecular C-S bond formation from phenylethenethiol derivatives under an air atmosphere at room temperature. mdpi.com This transition-metal-free method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.com Another photocatalytic strategy involves the radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of eosin Y, to regioselectively produce substituted benzothiophenes. organic-chemistry.org

Electrochemical synthesis offers another powerful tool for constructing benzo[b]thiophene derivatives. An electrochemically-promoted approach for synthesizing benzo[b]thiophene-1,1-dioxides involves the reaction of sulfonhydrazides with internal alkynes. google.com This method proceeds via a strained quaternary spirocyclization intermediate. google.com Furthermore, an electrochemical continuous-flow system has been developed for the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides, operating under transition-metal- and oxidant-free conditions. acs.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Microwave-assisted synthesis has been effectively used to construct the benzo[b]thiophene core. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation yields 3-aminobenzo[b]thiophenes. rsc.org While this specific example leads to a 3-amino derivative, the principle of using microwave energy to expedite the cyclization can be applied to synthetic routes targeting the 2-thiol analogue. Another application is the solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides on a solid support like aluminum oxide, which provides a rapid route to thiophene (B33073) oligomers. scispace.com

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that can enhance the synthesis of heterocyclic compounds. researchgate.netakjournals.com The use of ultrasonic waves can lead to improved yields and selectivities, particularly in heterogeneous catalytic systems by improving the dispersion of catalysts. researchgate.net For instance, ultrasound has been employed in the synthesis of various five-membered heterocycles, demonstrating its potential for the efficient construction of the benzo[b]thiophene scaffold under mild conditions. akjournals.comgoogle.com A notable example is the ultrasound-assisted synthesis of 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, which significantly reduced the reaction time from 3 hours to 4 minutes and increased the yield from 78% to 95% compared to the conventional method. google.com

Method Key Features Example Application Reference
Microwave-Assisted Rapid heating, shorter reaction times, improved yields.Synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles. rsc.org
Ultrasound-Assisted Enhanced reaction rates, improved yields, green chemistry approach.Synthesis of 2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide. google.com

Flow Chemistry in Benzo[b]thiophene Synthesis

Flow chemistry, utilizing microreactors and continuous-flow systems, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. rsc.orgbohrium.com This technology is well-suited for the synthesis of benzo[b]thiophenes.

A green and practical method for synthesizing C-3 halogenated benzothiophenes has been developed using a flow electrochemistry module. acs.org This system employs the electrooxidative-mediated tandem radical addition–cyclization of 2-alkynylthioanisoles with potassium iodide or bromide. acs.org By adjusting the current and flow rate, it is possible to selectively obtain either C-3 halogenated or dehalogenated benzothiophenes. acs.org

Flow microreactor systems also enable selective functionalization. For example, by controlling the temperature and residence time, a lithiation–functionalization sequence can be directed to either preserve the benzo[b]thiophene ring or induce a ring-opening reaction to form O- and S-functionalized arylalkynes. bohrium.com Multistep continuous-flow synthesis has also been applied to the preparation of condensed benzothiazoles, demonstrating the potential for creating complex heterocyclic systems in an automated and efficient manner. google.com

Flow Chemistry Approach Starting Materials Product Key Advantages Reference
Electrochemical Flow Synthesis2-Alkynylthioanisoles, Potassium HalideC-3 Halogenated BenzothiophenesTransition-metal- and oxidant-free, scalable. acs.org
Lithiation-FunctionalizationBenzothiophenesFunctionalized BenzothiophenesPrecise control over reaction pathways. bohrium.com
Multistep Flow SynthesisVarious precursorsCondensed BenzothiazolesAutomated, efficient synthesis of complex molecules. google.com

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. This approach has been successfully applied to the synthesis of substituted benzo[b]thiophenes.

One efficient, high-yielding route to multisubstituted benzo[b]thiophenes involves a palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts. bohrium.com This one-pot, two-step process is compatible with a diverse range of substituents on the aryl ring, as well as at the 2- and 3-positions of the benzo[b]thiophene scaffold. bohrium.com The versatility of this method has been demonstrated by its application to the synthesis of a precursor to the drug raloxifene. bohrium.com Another DOS approach involves the Friedel–Crafts cyclization of benzo[b]thiophene carboxylic ester precursors to access benzo[b]thiophene-fused or -bridged medium-sized N-heterocycles, such as azocinones and azoninones.

Regioselective Functionalization at the this compound Moiety

The ability to selectively functionalize specific positions of the benzo[b]thiophene ring system is crucial for creating derivatives with tailored properties.

Derivatization of the Thiol Group

The thiol group at the 2-position of this compound is a versatile handle for further chemical modifications. Standard derivatization reactions for thiols can be readily applied. These include alkylation, acylation, and the formation of disulfides. Reagents containing a functional group such as an N-substituted maleimide, an active halogen, or an aziridine (B145994) can react with the thiol group to introduce a variety of substituents. This allows for the attachment of different pharmacophores or functional moieties to the benzo[b]thiophene core, enabling the exploration of structure-activity relationships.

Substitution Patterns and Their Synthetic Control

Controlling the substitution pattern on the benzo[b]thiophene ring is a key aspect of its synthetic chemistry. Regioselective functionalization can be achieved through various strategies. For instance, palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides an efficient route to functionalized benzo[b]thiophenes. Theoretical analysis has shown that the presence of the chlorine substituent is crucial for the success of this reaction.

Direct C-H arylation is another powerful tool for regioselective functionalization. A completely selective C3 C-H arylation of benzo[b]thiophenes has been reported using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. organic-chemistry.org This method is operationally simple and provides valuable products with complete selectivity. organic-chemistry.org Furthermore, a regioselective β-arylation (at the C3 position) of benzo[b]thiophenes with aryl iodides at room temperature has been developed, which stands out for its operational simplicity and wide functional group tolerance.

Chemical Transformations and Reactivity of Benzo B Thiophene 2 Thiol Derivatives

Reactions Involving the Thiol Group (-SH)

The sulfur atom of the thiol group in benzo[b]thiophene-2-thiol is highly nucleophilic, particularly in its deprotonated thiolate form. This reactivity is the basis for various transformations including nucleophilic substitutions, additions to unsaturated systems, and oxidation reactions.

Nucleophilic Reactions

The deprotonated form of this compound, the benzo[b]thiophene-2-thiolate, is a potent nucleophile that readily reacts with a variety of electrophiles. This allows for the straightforward introduction of substituents at the sulfur atom, leading to the formation of thioethers and thioesters.

S-Alkylation and S-Acylation: The thiolate anion, generated by treating the thiol with a base, undergoes facile S-alkylation with alkyl halides to produce 2-alkylthiobenzo[b]thiophenes. Similarly, reaction with acyl chlorides or acid anhydrides yields the corresponding S-acylated products, which are thioesters. These reactions are standard procedures for protecting the thiol group or for synthesizing more complex derivatives. For instance, the alkylation of the related 2-mercaptobenzoic acid on the sulfur atom with α-halocarbonyl compounds is a key step in the synthesis of 2-carbonylbenzo[b]thiophenes researchgate.net.

Michael Addition: As a soft nucleophile, the benzo[b]thiophene-2-thiolate can participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction, known as the thia-Michael addition, results in the formation of a carbon-sulfur bond at the β-position of the acceptor molecule. This process is a highly efficient method for C-S bond formation and is often catalyzed by a base to generate the required thiolate nucleophile. The reaction proceeds smoothly with various Michael acceptors like α,β-unsaturated esters, ketones, and nitriles.

Table 1: Examples of Nucleophilic Reactions at the Thiol Group
Reaction TypeElectrophileProduct ClassConditions
S-AlkylationAlkyl Halide (R-X)2-Alkylthiobenzo[b]thiopheneBase (e.g., NaH, K₂CO₃)
S-AcylationAcyl Chloride (R-COCl)S-(Benzo[b]thiophen-2-yl) thioesterBase (e.g., Pyridine, Et₃N)
Michael Additionα,β-Unsaturated Carbonylβ-Thioether derivativeBase (e.g., Et₃N)

Thiol-Ene Reactions

The thiol-ene reaction is a powerful and efficient click chemistry reaction that involves the addition of a thiol across a double bond (an 'ene'). This reaction can be initiated either by radicals (typically through UV light or a radical initiator) or by a base/nucleophile (a Michael-type addition). The radical-mediated process is particularly notable for its high yields, stereoselectivity, and tolerance of various functional groups wikipedia.org.

In this reaction, a thiyl radical (RS•) is generated from the this compound, which then adds to an alkene. The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product wikipedia.orgillinois.edu. The photochemical pathway, initiated by UV light, is a common method for this transformation and is valued for its mild conditions rsc.orgresearchgate.netrsc.org. This reaction typically results in the anti-Markovnikov addition of the thiol to the alkene wikipedia.orgillinois.edu. The thiol-ene reaction is a versatile tool for surface functionalization, polymer synthesis, and the preparation of biologically relevant conjugates illinois.edursc.org.

Oxidation States and Derivatives

The sulfur atom in the thiol group is susceptible to oxidation, leading to a range of derivatives with sulfur in higher oxidation states. The controlled oxidation of thiols is a fundamental transformation in organic chemistry.

Disulfides: Mild oxidation of this compound, for example by air or gentle oxidizing agents like iodine, leads to the formation of the corresponding disulfide, di(benzo[b]thiophen-2-yl) disulfide. This is a common and often unavoidable side reaction when working with thiols in the presence of air.

Sulfenic, Sulfinic, and Sulfonic Acids: More potent oxidizing agents can further oxidize the sulfur atom. The reaction of thiols with oxidants like hydrogen peroxide can proceed sequentially to form sulfenic acids (RSOH), sulfinic acids (RSO₂H), and finally sulfonic acids (RSO₃H) mdpi.com. The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions.

Table 2: Oxidation Products of this compound
Oxidation StateProduct NameGeneral StructureTypical Oxidant
-1 (in Disulfide)Di(benzo[b]thiophen-2-yl) disulfideR-S-S-RAir, I₂, mild oxidants
0Benzo[b]thiophene-2-sulfenic acidR-SOHH₂O₂ (controlled)
+2Benzo[b]thiophene-2-sulfinic acidR-SO₂HH₂O₂
+4Benzo[b]thiophene-2-sulfonic acidR-SO₃HStrong oxidants (e.g., H₂O₂, KMnO₄)

*R represents the benzo[b]thiophen-2-yl group.

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Nucleus

The benzo[b]thiophene ring system is electron-rich and undergoes electrophilic aromatic substitution. Unlike thiophene (B33073), where substitution preferentially occurs at the α-position (C2), electrophilic attack on the unsubstituted benzo[b]thiophene nucleus occurs selectively at the β-position (C3) researchgate.net. The general order of reactivity for the positions is reported as 3 > 2 > 6 > 5 > 4 > 7 researchgate.net.

When a substituent is already present at the C2 position, such as the thioether group (-SR) derived from this compound, its electronic properties influence the regioselectivity of subsequent substitutions. A thioether group is an ortho-, para-director. In this case, it would further activate the C3 position for electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions.

Halogenation: Direct halogenation of benzo[b]thiophenes with reagents like N-bromosuccinimide (NBS) or iodine typically yields the 3-halo derivative researchgate.netnih.gov. The synthesis of 3-halobenzo[b]thiophenes can be achieved via electrophilic cyclization of 2-alkynyl thioanisoles using copper(II) sulfate with sodium halides nih.gov.

Nitration: Nitration of benzo[b]thiophene also favors the 3-position, yielding 3-nitrobenzo[b]thiophene. Studies on the nitration of substituted benzo[b]thiophenes show that substitution occurs on the benzene (B151609) ring when the thiophene ring is deactivated rsc.org.

Friedel-Crafts Acylation: The acylation of benzo[b]thiophene, typically carried out with an acyl chloride or anhydride and a Lewis acid catalyst like AlCl₃, predominantly gives the 3-acylbenzo[b]thiophene nih.govgoogle.comgoogle.com. However, mixtures of 2- and 3-acylated products can sometimes be formed depending on the reaction conditions nih.gov.

Cycloaddition Reactions and Fused Heterocycle Formation

The benzo[b]thiophene nucleus, particularly when the sulfur atom is oxidized, can participate in cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems.

Benzo[b]thiophene S-oxides and S,S-dioxides are valuable substrates in [4+2] cycloaddition (Diels-Alder) reactions, where they can act as the diene component researchgate.netresearchgate.net. The reaction of benzo[b]thiophene S,S-dioxide with dienophiles like tetraarylcyclopentadienones can lead to the formation of substituted dibenzothiophenes through a sequence of cycloaddition and subsequent extrusion of sulfur dioxide researchgate.netrsc.org. Similarly, 1,3-dipolar cycloaddition reactions have been explored. For example, the dearomative [3+2] cycloaddition of nitrobenzothiophenes with azomethine ylides provides a route to functionalized fused tricyclic benzo rsc.orgresearchgate.netthieno[2,3-c]pyrroles rsc.org.

Thioisatin-Derived Reactions

Thioisatin, also known as benzo[b]thiophene-2,3-dione, is a key derivative that can be conceptually derived from the oxidation of this compound. Its two carbonyl groups provide a rich platform for further chemical transformations, especially in the synthesis of spirocyclic and fused heterocyclic systems.

Thioisatin readily undergoes 1,3-dipolar cycloaddition reactions. For instance, its reaction with azomethine ylides generated from thiazolidine-2-carboxylic acid leads to the formation of novel azabicycloadducts nih.gov. It also participates in Knoevenagel-type condensation reactions with active methylene (B1212753) compounds, providing a facile route to various thiazolidinone, imidazolidinone, and oxazolidinone derivatives researchgate.net. Furthermore, thioisatins are versatile precursors in multicomponent domino reactions, which allow for the rapid assembly of complex benzothiophene-fused N-heterocycles under catalyst-free conditions researchgate.net.

Formation of Thieno[2,3-b]thiophenes and Thieno[3,2-b]thiophenes

The synthesis of fused thiophene ring systems, such as thieno[2,3-b]thiophenes and thieno[3,2-b]thiophenes, represents a significant area of research due to their applications in organic electronics and materials science. While direct conversions from this compound to these specific isomers are not extensively detailed, established synthetic methodologies can be applied to related benzo[b]thiophene precursors to yield analogous fused systems.

One prominent method for the construction of a thiophene ring fused to a benzo[b]thiophene core is the Fiesselmann thiophene synthesis. This strategy has been successfully employed to create 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes, an isomer of the target compounds. The synthesis begins with a derivative of benzo[b]thiophene, specifically 3-chlorobenzo[b]thiophene-2-carbonyl chloride. This precursor undergoes a Friedel–Crafts acylation with various (hetero)arenes to produce 3-chloro-2-(hetero)aroylbenzo[b]thiophenes. rsc.org These resulting ketones are then treated with methyl thioglycolate in the presence of a base (DBU) and calcium oxide powder. This step facilitates the cyclization and formation of the second thiophene ring, yielding the final benzo[b]thieno[2,3-d]thiophene derivatives. rsc.org This approach highlights a viable pathway for annulating a thiophene ring onto a pre-existing benzo[b]thiophene framework, demonstrating the utility of benzo[b]thiophene derivatives in constructing more complex, fused heterocyclic systems. rsc.org

Table 1: Synthesis of Benzo[b]thieno[2,3-d]thiophene Derivatives via Fiesselmann Synthesis rsc.org
Starting MaterialKey ReagentsReaction TypeProduct
3-chlorobenzo[b]thiophene-2-carbonyl chlorides(Hetero)arenes, AlCl₃Friedel–Crafts Acylation3-chloro-2-(hetero)aroylbenzo[b]thiophenes
3-chloro-2-(hetero)aroylbenzo[b]thiophenesMethyl thioglycolate, DBU, CaOFiesselmann Thiophene Synthesis (Cyclization)Benzo[b]thieno[2,3-d]thiophene derivatives

Domino and Multicomponent Reactions

Domino and multicomponent reactions involving benzo[b]thiophene derivatives provide an efficient pathway to complex molecular architectures from simple precursors in a single operation. These reactions are valued for their atom economy and ability to rapidly build molecular complexity.

An effective domino reaction protocol has been developed for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes. These compounds serve as versatile intermediates for generating a library of novel scaffolds. For instance, they can be reacted with ketones and 1,3-diones to form a series of benzothieno[3,2-b]pyridines. This transformation proceeds via a Friedlander annulation, a domino reaction that combines condensation and cyclodehydration steps to construct the fused pyridine ring.

Furthermore, a highly efficient domino thienannulation has been developed to synthesize nih.govbenzothiophene[3,2-b] nih.govbenzothiophenes (BTBTs), which are noted as high-performance organic semiconductors. This catalyst-free reaction utilizes inexpensive and readily available starting materials and proceeds under an air atmosphere. The process involves the construction of four C–S bonds and one C=C bond in a single domino sequence, making it one of the most efficient known methods for synthesizing BTBTs.

Table 2: Examples of Domino Reactions Involving Benzothiophene (B83047) Derivatives
Reaction TypeStarting Benzothiophene DerivativeKey Reagents/ConditionsFinal Product Class
Domino (Friedlander Annulation)3-Amino-2-formyl-functionalized benzothiophenesKetones or 1,3-dionesBenzothieno[3,2-b]pyridines
Domino ThienannulationSubstituted 2-ethynylbenzaldehydes and Na₂S·9H₂OCatalyst-free, air atmosphere nih.govBenzothiophene[3,2-b] nih.govbenzothiophenes (BTBTs)

Mechanistic Studies of Chemical Reactivity

Understanding the reaction mechanisms of this compound and its derivatives is crucial for controlling reaction outcomes and designing new synthetic pathways. Studies have focused on elucidating the pathways of cyclization, substitution, and domino reactions, often involving the identification of key reactive intermediates.

Proposed Reaction Mechanisms

Several reaction mechanisms have been proposed to explain the reactivity of benzo[b]thiophene derivatives.

Anionic Ring-Opening/Ring-Closure: A notable mechanism for the formation of benzo[b]thiophene-2-thiolates involves the base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles. In the presence of two or more equivalents of a base, the thiadiazole ring undergoes an anionic ring-opening to form a highly reactive acetylenic thiolate intermediate. This intermediate then proceeds through a ring-closure pathway to yield the 2-mercaptobenzo[b]thiophene product.

Intramolecular Wittig Reaction: The synthesis of 2-phenylbenzothiophenes can be achieved via an intramolecular Wittig reaction. This process starts with 2-mercaptobenzenemethanol, which is converted into a phosphonium salt. The subsequent reaction with acyl chlorides in the presence of a base initiates an intramolecular cyclization, driven by the formation of the stable triphenylphosphine oxide, to construct the benzothiophene ring. researchgate.net

Domino Reaction Mechanisms: For the domino synthesis of BTBTs, two plausible pathways have been proposed: a hydrosulfuric anion nucleophilic mechanism and a sulfur free radical mechanism. In the nucleophilic pathway, a sulfur anion attacks a vinyl group, followed by the elimination of a hydrogen anion to form the first thiophene ring. A subsequent, similar cyclization completes the BTBT core.

Electrophilic Cyclization: Multi-substituted 3-iodobenzo[b]thiophenes can be prepared from alkynes bearing electron-rich aromatic rings through an electrophilic cyclization using iodine (I₂). This reaction proceeds via an iodonium (B1229267) intermediate which then undergoes intramolecular attack to form the fused thiophene ring.

Intermediate Identification

The identification or proposal of reactive intermediates is key to substantiating the proposed reaction mechanisms.

Acetylenic Thiolates: In the base-promoted synthesis of benzo[b]thiophene-2-thiolates from 1,2,3-thiadiazoles, acetylenic thiolates are considered crucial, highly reactive intermediates. Their formation follows the ring-opening of the thiadiazole, and their subsequent intramolecular cyclization leads to the final product.

2-Lithiobenzothiophene: In reactions involving organolithium reagents, the deprotonation of benzo[b]thiophene or metal-halogen exchange of a 2-halobenzothiophene readily forms 2-lithiobenzothiophene. This organometallic intermediate is a powerful nucleophile used to introduce various substituents at the 2-position of the benzothiophene ring.

Thiophene Ring Intermediate in Domino Reactions: In the proposed mechanism for the domino synthesis of BTBTs, an intermediate designated as 'H' is formed after a sulfur anion attacks a vinyl group and a hydrogen anion is eliminated. This intermediate contains the newly formed thiophene ring and undergoes a second cyclization to yield the final product.

Advanced Spectroscopic and Structural Elucidation of Benzo B Thiophene 2 Thiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the connectivity and chemical environment of atoms. For the Benzo[b]thiophene-2-thiol system, both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in characterizing its tautomeric forms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the more stable thione tautomer, Benzo[b]thiophen-2(3H)-one, has been reported. The spectrum, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals characteristic signals for the protons of the benzothiophene (B83047) core.

The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) at the 3-position of the thiophene (B33073) ring are expected to produce a distinct singlet, a key indicator of the thione structure.

Proton Chemical Shift (δ ppm)
Aromatic Protons7.0 - 8.0 (multiplet)
-CH₂- (Position 3)(Specific data not available in search results)
-SH (Thiol form)(Specific data not available in search results)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound and its tautomer. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.

For the Benzo[b]thiophen-2(3H)-one tautomer, the carbonyl carbon (C=O) at the 2-position is a particularly diagnostic signal, typically appearing significantly downfield in the spectrum, often above δ 180 ppm. The carbons of the benzene ring will resonate in the aromatic region (approximately δ 120-140 ppm), while the methylene carbon at the 3-position will appear in the aliphatic region.

Carbon Atom Chemical Shift (δ ppm)
C=O (Position 2, Thione form)> 180
Aromatic Carbons120 - 140
-CH₂- (Position 3, Thione form)(Specific data not available in search results)
C-SH (Position 2, Thiol form)(Specific data not available in search results)

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Various MS techniques have been applied to the study of sulfur-containing heterocycles, offering valuable data for the characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a hybrid technique that separates components of a mixture by liquid chromatography before their detection by mass spectrometry. While specific LC-MS data for this compound was not found, this technique is widely used for the analysis of thiol compounds. scispace.com In a typical LC-MS analysis of a thiol, the compound would be separated on a suitable chromatography column and then ionized, often by electrospray ionization (ESI), to produce a molecular ion [M+H]⁺ or [M-H]⁻. The m/z value of this ion would correspond to the molecular weight of the compound plus or minus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. The exact mass of the Benzo[b]thiophen-2(3H)-one tautomer has been calculated to be 150.0139 Da. nih.gov An experimental HRMS measurement of a sample would be expected to yield a mass value very close to this theoretical calculation, confirming the elemental formula of C₈H₆OS.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF)

MALDI-TOF is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. While often employed for larger molecules, MALDI-TOF can also be used for the analysis of smaller organic compounds, including sulfur-containing molecules. In the context of this compound, MALDI-TOF could be utilized to determine its molecular weight. The resulting spectrum would be expected to show a peak corresponding to the molecular ion of the compound.

Infrared (IR) Spectroscopy and UV-Visible Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features and electronic properties of organic molecules, including benzo[b]thiophene derivatives.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic peaks corresponding to its structural components.

A key feature for this compound would be the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. The aromatic C-H stretching vibrations of the benzene and thiophene rings are expected to be observed in the range of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings would likely produce a series of sharp bands between 1450 and 1600 cm⁻¹. Furthermore, C-S stretching vibrations, characteristic of the thiophene ring, generally appear in the 600-800 cm⁻¹ region.

For comparative purposes, the IR spectrum of a related compound, Benzo[b]thiophene-2-carbaldehyde , exhibits characteristic peaks that highlight the influence of the substituent group on the benzo[b]thiophene core. mdpi.com

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~3100-3000Medium to Weak
Aldehyde C-H Stretch~2826Weak
Carbonyl (C=O) Stretch~1672Strong
Aromatic C=C Stretch~1593, 1518, 1432Weak to Medium
C-H Bending~1225, 1137, 868, 841Medium to Weak
C-S-C Vibration~749, 726Medium
Table 1: Characteristic IR absorption bands for Benzo[b]thiophene-2-carbaldehyde. mdpi.com

UV-Visible Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the system.

For benzo[b]thiophene derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands corresponding to π → π* transitions within the aromatic system. For instance, studies on 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene in chloroform solution show absorption onsets around 384-385 nm, corresponding to an optical band gap of approximately 3.22-3.23 eV. mdpi.com The position and intensity of these bands can be influenced by the nature and position of substituents on the benzo[b]thiophene ring system.

Compoundλonset (nm)Optical Band Gap (Eg) (eV)
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene3843.23
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene3853.22
Table 2: Optical properties of selected benzo[b]thiophene derivatives in chloroform solution. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of materials.

While the crystal structure of this compound has not been specifically reported, crystallographic studies on its derivatives offer valuable insights into the molecular geometry and packing of the benzo[b]thiophene core. For example, the crystal structures of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and its N-(but-2-yn-1-yl) derivative have been determined. nih.gov These studies reveal that the benzothiophene ring system is essentially planar. nih.gov The analysis of intermolecular contacts in such structures, often aided by Hirshfeld surface analysis, provides information on non-covalent interactions like hydrogen bonding and π-π stacking, which govern the solid-state packing and, consequently, the material's properties. nih.gov

In a study on 2,7-dibromo mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene and its oxidized derivatives, single-crystal X-ray analysis was used to confirm the molecular structures and investigate the impact of sulfur oxidation on the crystal packing. mdpi.com The study highlighted how changes in the oxidation state of the sulfur atoms significantly affect the molecular packing and the number of close contacts between neighboring molecules. mdpi.com

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and thermal stability. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

The thermal properties of various benzo[b]thiophene derivatives have been investigated, demonstrating their potential for applications in materials science. For example, TGA of 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene showed onset temperatures for 5% weight loss at 281 °C and 248 °C, respectively, indicating good thermal stability. mdpi.com Their melting temperatures were determined by DSC to be 194 °C and 191 °C, respectively. mdpi.com

CompoundTd5 (°C) (5% Weight Loss)Melting Point (Tm) (°C)
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene281194
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene248191
Table 3: Thermal properties of selected benzo[b]thiophene derivatives. mdpi.com

These studies on related compounds underscore the importance of thermal analysis in characterizing the stability of benzo[b]thiophene-based materials, a critical parameter for their potential use in electronic and optoelectronic devices.

Computational Chemistry and Theoretical Investigations of Benzo B Thiophene 2 Thiol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of many-body systems. For the benzo[b]thiophene scaffold, DFT is employed to determine various quantum chemical properties that govern its stability and reactivity. nih.govnih.govderpharmachemica.com

Geometry Optimization

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzo[b]thiophene and its derivatives, these calculations typically confirm a planar structure for the fused ring system, which is crucial for its aromaticity and electronic delocalization. researchgate.net Theoretical studies on related benzo[b]thiophene structures have successfully predicted geometries that align well with experimental data, such as those obtained from X-ray crystallography. mdpi.com The optimization process provides key structural parameters like bond lengths and angles, which are essential for understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For benzo[b]thiophene derivatives, DFT calculations show that both the HOMO and LUMO are typically delocalized across the π-conjugated system of the entire molecule. This delocalization is a key feature influencing its electronic properties and interactions.

ParameterDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). Higher energy often correlates with stronger electron-donating ability.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). Lower energy often correlates with stronger electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower kinetic stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, orbital interactions, and the delocalization of electron density within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This analysis is particularly useful for understanding hyperconjugative interactions, which contribute to molecular stability. The strength of these interactions is quantified by the second-order perturbation interaction energy (E(2)), which measures the energy stabilization resulting from the interaction between a filled (donor) and an empty (acceptor) orbital. researchgate.net For aromatic systems like benzo[b]thiophene, NBO analysis can elucidate the specific orbital interactions that stabilize the π-conjugated system.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the distribution of electrons among the basis functions. uni-muenchen.dewikipedia.org This analysis provides insights into the electrostatic potential of the molecule and helps identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic). While it is known to be sensitive to the choice of basis set, it remains a useful qualitative tool. wikipedia.org For sulfur-containing heterocycles like benzo[b]thiophene, Mulliken analysis can help understand the charge distribution around the sulfur atom and its influence on the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. By calculating these parameters, theoretical models can aid in the interpretation and assignment of experimental spectra. For instance, in studies of benzo[b]thiophene derivatives, DFT has been successfully used to predict electronic properties that are in strong agreement with experimental findings from absorption and emission spectroscopy. mdpi.comnih.gov This predictive power is invaluable for characterizing new compounds and understanding their photophysical properties. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a benzo[b]thiophene derivative, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.net These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and calculating a "docking score" that estimates the binding affinity. The results provide detailed insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-protein complex.

Numerous studies have utilized molecular docking to investigate the potential biological activities of various benzo[b]thiophene derivatives. nih.govnih.govresearchgate.net These compounds have been docked into the active sites of a range of biological targets, demonstrating the versatility of the benzo[b]thiophene scaffold.

Derivative ClassProtein TargetKey Interactions Observed
Benzo[b]thiophen-2-yl-propan-1-one derivatives5-HT1A Serotonin ReceptorsElectrostatic interactions were identified as key drivers for binding affinity. mdpi.com
Benzo[b]thiophene-chalcone hybridsCholinesterases (AChE and BChE)Interactions included hydrogen bonds and π-stacking with key amino acid residues like TYR337 and TRP86 in the active site. nih.gov
Tetrahydrobenzo[b]thiophene derivativesKeap1 ProteinDocking studies explored the binding affinity of potent antioxidant compounds within the protein's interaction site. researchgate.net

These computational studies highlight the importance of the benzo[b]thiophene core as a privileged scaffold in medicinal chemistry, capable of forming significant interactions with various biological targets. nih.govmdpi.com

Ligand-Protein Interaction Analysis

Molecular docking and computational simulations are instrumental in elucidating how benzo[b]thiophene derivatives interact with biological targets such as enzymes and receptors. The planar structure and electron-rich sulfur atom of the benzo[b]thiophene scaffold are key features that enhance binding affinity. researchgate.net These studies reveal the specific molecular interactions that govern the ligand's binding mode and affinity.

For instance, in studies of benzo[b]thiophene-chalcone hybrids as cholinesterase inhibitors, docking analyses have identified critical intermolecular interactions. nih.gov These include the formation of hydrogen bonds between the carbonyl oxygen of the ligand and amino acid residues like TYR337 in the active site of acetylcholinesterase (AChE). nih.gov Furthermore, π-stacking interactions between the aromatic rings of the benzo[b]thiophene system and aromatic residues such as TRP86 are frequently observed, contributing significantly to the stability of the ligand-protein complex. nih.gov

Similarly, molecular dynamics simulations of novel benzo[b]thiophene-2-carbaldehyde derivatives targeting human IgM Fc domains have highlighted the importance of a combination of forces in stabilizing the complex. nih.gov These computational analyses underscore the significant roles of Coulombic, van der Waals, and lipophilic interactions in the binding process. nih.gov The insights gained from these ligand-protein interaction analyses are crucial for the rational design of more potent and selective inhibitors based on the benzo[b]thiophene scaffold.

Receptor Interaction Interpretation

Interpreting the interactions between benzo[b]thiophene ligands and their receptors involves a detailed analysis of the binding poses predicted by computational models. These models help explain the structure-activity relationships (SAR) observed experimentally. For example, the preference for small substituents on certain parts of the ligand can be explained by steric hindrance within the receptor's binding pocket, as revealed by docking simulations. nih.gov

Computational studies allow for a direct comparison between the binding mode of a novel benzo[b]thiophene derivative and that of a known, co-crystallized ligand or a standard drug like galantamine. nih.gov Aligning the computed binding pose of a benzo[b]thiophene ligand with a known inhibitor can reveal high similarity in three-dimensional conformation and electrostatic potential, suggesting a similar mechanism of action. nih.gov These analyses can predict how a ligand occupies the binding pocket and which specific interactions, such as hydrogen bonds with key amino acid residues (e.g., TYR337, GLU91) or interactions with stabilized water molecules, are critical for affinity and selectivity. nih.gov By understanding these detailed receptor interactions, researchers can modify the ligand structure to enhance desired interactions or eliminate unfavorable ones, thereby optimizing its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. core.ac.ukipb.pt For benzo[b]thiophene derivatives, QSAR studies have been successfully employed to predict activities such as antioxidant and anticancer effects, guiding the synthesis of new, more potent compounds. ipb.ptresearchgate.net

These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, including steric, electronic, and topological properties. researchgate.net Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to generate the QSAR equations. ipb.ptresearchgate.net A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (r²), cross-validated r² (q²), and predictive r² for an external test set (pred_r²). researchgate.net

For example, a QSAR study on benzo[b]thienyl hydroxamic acids as anticancer agents identified several key descriptors correlated with their activity. researchgate.net These findings indicate that the anticancer activity is influenced by a combination of factors, as shown in the table below.

Descriptor TypeExample DescriptorSignificance in Anticancer Activity
ElectrostaticPolar Surface Area (PSA)Influences membrane permeability and interaction with polar residues in the target protein.
TopologicalT_2_N_1, T_C_C_4Represents atom-pair counts at specific topological distances, indicating the importance of the overall molecular shape and connectivity.
Quantum-ChemicalSaaCHE-IndexRelates to the electronic properties and charge distribution across the molecule, affecting receptor binding.

Binary QSAR Disease Models for Activity Prediction

Binary QSAR models are a specific application of QSAR that classify compounds into two categories, such as "active" or "inactive" against a particular disease target. This approach is highly valuable in virtual screening to quickly identify promising candidates from large chemical libraries. The molecular descriptors identified in continuous QSAR models can be repurposed to build these binary classifiers.

In the context of benzo[b]thiophene derivatives, descriptors related to radical scavenging activity have been identified. ipb.pt A QSAR model for di(hetero)arylamines derivatives of benzo[b]thiophenes revealed that specific Radial Distribution Function (RDF) and 2D-autocorrelation descriptors are crucial for predicting their antioxidant capacity. ipb.pt

Descriptor ClassExample DescriptorInterpretation for Radical Scavenging Activity
RDF DescriptorsRDF020e, RDF045eRelate the presence of electronegative atoms at specific distances from the molecule's center to an increase in activity. ipb.pt
2D-AutocorrelationGATS8p, MATS5eAssociate the presence of polarizable and electronegative atom pairs at specific topological distances with higher activity, likely by facilitating hydrogen radical abstraction. ipb.pt

These descriptors could be used to construct a binary QSAR model to predict whether a new benzo[b]thiophene derivative is likely to be a potent antioxidant. Such a model serves as an efficient preliminary screening tool, prioritizing the synthesis and experimental testing of compounds with a higher probability of success.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly those using Density Functional Theory (DFT), are essential for mapping the complex reaction pathways of benzo[b]thiophene systems, such as during pyrolysis. These calculations help identify intermediates, transition states, and final products, providing a detailed understanding of reaction mechanisms like sulfur migration and thermal decomposition.

Pyrolysis Pathways and Sulfur Migration

The pyrolysis of sulfur-containing heterocyclic compounds is of significant interest for processes like coal and petroleum desulfurization. Theoretical studies on benzothiophene (B83047) and its analogues, like benzenethiol (B1682325), shed light on the likely pyrolysis pathways for benzo[b]thiophene-2-thiol. tyut.edu.cnresearchgate.net

DFT calculations suggest that the pyrolysis of benzothiophene is most likely initiated by the migration of a hydrogen atom from an adjacent carbon (an α-H) to the β-position. researchgate.net This initial step triggers a series of reactions leading to decomposition. The dominant products are predicted to be the sulfur radical (S•) and ethenethione. researchgate.net

Studies on benzenethiol, the simplest aromatic thiol, provide further insight into sulfur migration. tyut.edu.cn During its pyrolysis, the lowest energy pathway involves the transfer of the thiol hydrogen to the ipso carbon, followed by the elimination of a sulfur radical. tyut.edu.cn This sulfur radical can then combine with hydrogen radicals present in the pyrolysis environment to form hydrogen sulfide (B99878) (H₂S), a major desulfurization product. tyut.edu.cn It has been noted that converting a thiophenic sulfur (as in benzothiophene) to a thiol group can promote desulfurization, making the study of this compound particularly relevant. researchgate.net

Energy Barrier Calculations for Chemical Transformations

A critical component of theoretical studies on reaction mechanisms is the calculation of energy barriers (activation energies) for each step in a proposed pathway. These calculations determine the feasibility and rate of a given transformation. High energy barriers indicate slow, less favorable reactions, while low barriers suggest faster, more probable pathways.

For the pyrolysis of thiophene (B33073), the parent compound of the thiophene ring in benzo[b]thiophene, DFT calculations have mapped out the potential energy surface for its unimolecular decomposition. nih.govacs.org The process is primarily initiated by hydrogen migrations within the ring, rather than a direct C-S bond rupture. nih.govacs.org The table below summarizes some of the calculated energy barriers for key steps in thiophene pyrolysis, which serve as a model for understanding the reactivity of the benzo[b]thiophene core.

Transformation StepDescriptionCalculated Energy Barrier (kcal/mol)
3,2-H ShiftInitial isomerization of thiophene via hydrogen migration.73.19 acs.org
IM3 to P2Decomposition of an intermediate (IM3) to form CS + CH₃C₂H.58.06 acs.org
IM7 to P5Formation of H₂S + C₄H₂ from an intermediate (IM7).85.76 acs.org

These theoretical energy calculations are invaluable for predicting the major products of thermal decomposition and for developing more efficient desulfurization technologies. nih.govacs.org By identifying the rate-limiting steps and the most favorable pathways, these studies guide the optimization of reaction conditions to achieve desired chemical transformations.

In Silico-Guided Research and Virtual Screening

Computational chemistry has become an indispensable tool in the exploration and development of novel therapeutic agents based on the benzo[b]thiophene scaffold. In silico-guided research and virtual screening techniques, in particular, have accelerated the identification of promising drug candidates by predicting their biological activities and pharmacokinetic properties, thereby streamlining the drug discovery process.

Virtual screening is a computational method utilized in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach allows for the analysis of large compound databases, prioritizing a smaller, more manageable number of candidates for synthesis and further in vitro and in vivo testing.

A notable application of these methods was in the study of novel benzo[b]thiophene-2-carbaldehyde derivatives, namely BTAP1, BTAP2, and BTAP3. nih.gov Through virtual screening and molecular docking, the protein target 4JVW, the Fc domain of human IgM, was identified as a favorable interaction partner. The binding energies for these compounds were calculated to be -8.0, -7.5, and -7.6 kcal/mol for BTAP1, BTAP2, and BTAP3, respectively, indicating strong and stable binding to the target protein. nih.gov Molecular dynamics simulations further supported these findings, showing stable protein-ligand complexes. nih.gov

Table 1: Binding Energies of Benzo[b]thiophene-2-carbaldehyde Derivatives with Target Protein 4JVW

CompoundBinding Energy (kcal/mol)
BTAP1-8.0
BTAP2-7.5
BTAP3-7.6

In another study, a series of new 3-benzoylamino-benzo[b]thiophene derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov To understand the mechanism of action, these compounds were analyzed using the in silico VLAK protocol. This computational analysis classified the derivatives featuring a 3,4,5-trimethoxy-benzoyl group as potential antimitotic agents or topoisomerase II inhibitors, which was consistent with the biological data. nih.gov

Furthermore, in silico studies have been crucial in evaluating the pharmacokinetic properties of benzo[b]thiophene derivatives. For instance, the ADME (absorption, distribution, metabolism, and excretion) properties of 3-iodo-2-phenylbenzo[b]thiophene (IPBT) were computationally analyzed. oiccpress.comoiccpress.com Similarly, ADMET studies were conducted for newly synthesized Benzo[b]thiophene Schiff bases to assess their drug-likeness and potential toxicity. researchgate.net

The application of virtual screening has also been extended to identify potential antifungal agents. A study performed virtual screening of 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives to identify structures that are likely to bind to targets in Aspergillus fumigatus. researchgate.net

Molecular docking studies have also been employed to investigate the binding modes of N-alkylated benzo[b]thiophene derivatives with potential anticancer activity. The binding energy scores of some of these compounds were found to be comparable to the reference drug Foretinib. nih.gov Similarly, benzothiophene–chalcone hybrids were designed and synthesized as potential cholinesterase inhibitors, with molecular docking calculations used to analyze the binding scores and elucidate enzyme-inhibitor interactions. nih.gov

These examples highlight the significant role of in silico-guided research and virtual screening in the rational design and discovery of novel benzo[b]thiophene-based compounds with therapeutic potential. These computational approaches not only provide valuable insights into the structure-activity relationships but also help in prioritizing lead compounds for further development, thereby saving considerable time and resources in the drug discovery pipeline.

Applications of Benzo B Thiophene 2 Thiol in Advanced Materials Science

Organic Electronics and Optoelectronic Materials

The tunable nature of the benzo[b]thiophene core allows for the strategic design and synthesis of materials with tailored properties for various electronic and optoelectronic applications. By modifying the core structure with different functional groups, researchers can fine-tune the frontier molecular orbital energy levels, bandgap, and charge transport characteristics to optimize device performance.

Organic Field-Effect Transistors (OFETs)

Derivatives of benzo[b]thiophene are extensively investigated as active materials in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility and environmental stability. The planar structure of the fused ring system facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.

Recent research has focused on solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives for OFET applications. For instance, novel BTT derivatives have been synthesized and characterized as solution-processable organic semiconductors. In one study, OFETs based on thin films of a BTT derivative exhibited p-channel activity with a notable hole mobility of 0.11 cm²/Vs and a current on/off ratio of 8.7 × 10⁶. Another investigation into new BTT derivatives, specifically 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene and 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene, demonstrated p-channel behavior with hole mobilities up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. nih.gov Furthermore, benzothieno[2,3-b]thiophene (BTT) derivatives with different bridge spacers have shown excellent field-effect performances, with mobilities reaching 0.46 cm² V⁻¹ s⁻¹ and on–off current ratios larger than 10⁷. nih.gov

CompoundMobility (cm²/Vs)On/Off RatioDeposition Method
2-(5-octylthiophene-2-yl)benzo[b]theino[2,3-d]thiohpene0.118.7 × 10⁶Solution-shearing
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene0.005> 10⁶Solution-shearing
Benzothieno[2,3-b]thiophene (BTTB) derivative0.46> 10⁷Not specified
2-(phenylethynyl)benzo[b]benzo researchgate.netfigshare.comthieno[2,3-d]thiophene~0.03~10⁶Solution-shearing

Organic Solar Cells (OSCs)

Benzo[b]thiophene derivatives are also making significant strides as components in the active layer of organic solar cells (OSCs). Their broad absorption spectra and suitable energy levels enable efficient light harvesting and charge separation.

Three benzo[b]thiophene (BzT)-series compounds, namely BzT, 5-bromobenzo[b]thiophene (B107969) (BzTB5), and 5-chlorobenzo[b]thiophene (BzTC5), have been developed as volatile solid additives to improve the performance of OSCs. figshare.com The use of BzT as an additive led to a significant increase in the power conversion efficiency (PCE) of various OSC systems. For instance, the PCE of PM6:Y6-based OSCs increased from 14.2% to 16.1%, and for D18:Y6-based OSCs, the efficiency rose from 15.4% to 17.7%. figshare.com These improvements are attributed to the ability of the benzo[b]thiophene additives to promote ordered molecular stacking and improve the miscibility between the donor and acceptor materials, which in turn facilitates exciton (B1674681) diffusion, charge separation, and transport. figshare.com

OSC SystemInitial PCE (%)PCE with BzT Additive (%)
PM6:Y614.216.1
PM6:IT-4F11.912.5
PM6:PYTT13.314.4
D18:Y615.417.7

Organic Light-Emitting Diodes (OLEDs)

The inherent fluorescence of certain benzo[b]thiophene derivatives makes them suitable for use as emitters or host materials in organic light-emitting diodes (OLEDs). Their high thermal stability is also a crucial factor for the longevity of OLED devices.

A donor–π–acceptor (D–π–A) type compound, DMB-TT-TPA, which incorporates a thieno[3,2-b]thiophene (B52689) π-conjugated linker, has been successfully used as an emitter in a solution-processed OLED. scipost.org This device exhibited green emission with a maximum power efficiency of 6.70 lm/W, a maximum current efficiency of 10.6 cd/A, and an external quantum efficiency of 4.61%. scipost.org In another study, asymmetrical fluorene[2,3-b]benzo[d]thiophene (FBT) derivatives were synthesized and used as host materials in green phosphorescent OLEDs. These solution-processed devices achieved a maximum brightness of 14,185 cd m⁻² and a luminescence efficiency of 12 cd A⁻¹. academindex.com

Compound/DeviceMax. Brightness (cd/m²)Max. Luminescence Efficiency (cd/A)Max. Power Efficiency (lm/W)External Quantum Efficiency (%)
DMB-TT-TPA based OLED75210.66.704.61
Di-n-butyl FBT derivative as host in PhOLED14,18512Not specifiedNot specified

Semiconductors

The application of benzo[b]thiophene derivatives in OFETs inherently classifies them as organic semiconductors. The performance of these materials is dictated by their molecular structure, which influences their packing in the solid state and, consequently, their charge transport properties. The development of solution-processable benzo[b]thiophene-based semiconductors is particularly important for the realization of low-cost, large-area printed electronics.

Studies on various nih.govbenzothieno[3,2-b]benzothiophene (BTBT) derivatives have demonstrated their potential as high-performance, solution-processable organic semiconductors. For instance, by introducing different end-capping groups, researchers have been able to tune the material's properties, achieving p-channel characteristics in ambient conditions. figshare.com The electrical performance of these semiconductors is closely linked to the thin film's surface morphology and microstructure, which can be controlled through deposition techniques like solution-shearing. figshare.com The inherent ambient stability of BTBT derivatives, attributed to their large band gaps, is a significant advantage over many other organic semiconductors. figshare.com

Charge Transfer Complexes and Nonlinear Optics (NLO)

The electron-rich nature of the benzo[b]thiophene core makes it an excellent electron donor in the formation of charge transfer (CT) complexes. These complexes exhibit unique optical and electronic properties that are not present in the individual components.

Novel charge transfer complexes have been synthesized using the benzothienobenzothiophene derivative C8O-BTBT-OC8 with FxTCNQ derivatives as electron acceptors. amanote.com The degree of charge transfer and the HOMO-LUMO gap energies of these complexes were evaluated using spectroscopic methods and DFT calculations. amanote.com Thin films of the (C8O-BTBT-OC8)(F4TCNQ) complex were implemented as the active layer in OFETs, which surprisingly exhibited n-type behavior. amanote.com The optical HOMO-LUMO gap energy for the (C8O-BTBT-OC8)(F4TCNQ) complex was found to be 0.80 eV. mdpi.com

In the realm of nonlinear optics (NLO), materials that can efficiently generate second-harmonic light are highly sought after for applications in photonics and optoelectronics. An original approach has been developed for efficient second-harmonic generation (SHG) using thin films of V-shaped benzo[b]thiophene-based molecular systems. nih.gov These materials exhibit large second-order nonlinear optical susceptibility (χ⁽²⁾) values, at least as high as the reference material LiNbO₃, without the need for a poling process. nih.gov This development opens up possibilities for a new class of organic materials for integrated nonlinear optical devices. nih.gov

Development of Fluorescent Materials

The inherent photoluminescence of many benzo[b]thiophene derivatives has led to their development as fluorescent materials for various applications, including sensing and imaging. The emission properties can be tuned by chemical modification of the benzo[b]thiophene scaffold.

Thiophene-appended benzothiazole (B30560) compounds have been synthesized and their photophysical properties investigated. While some thiophene (B33073) compounds have low fluorescent quantum yields due to strong spin-orbit coupling, increasing the conjugation length can enhance fluorescence. co-ac.com A novel fluorescent probe, L2, containing a conjugated thiophene unit and a benzothiazole recognition unit, was synthesized and showed an enhanced emission spectrum compared to its less conjugated counterpart. co-ac.com This probe was successfully used for the ratiometric detection of metal ions. co-ac.com Another study on asymmetrical fluorene[2,3-b]benzo[d]thiophene (FBT) derivatives revealed that substituents strongly influence their fluorescence properties. The di-n-hexyl substituted FBT derivative exhibited intense fluorescence in solution with a high quantum yield of up to 91%. academindex.com

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ_F)
DMB-TT-TPA (in THF)4115200.86
DMB-TT-TPA (solid-state)Not specified5120.41
Di-n-hexyl FBT derivative (in solution)Not specifiedNot specifiedup to 0.91
Thiophene-appended benzothiazole (L2)Not specified4960.002939

Building Blocks for Polymeric and Supramolecular Materials

Benzo[b]thiophene-2-thiol, a sulfur-containing heterocyclic compound, holds potential as a versatile building block in the design and synthesis of advanced polymeric and supramolecular materials. Its rigid, planar benzo[b]thiophene core, combined with the reactive thiol group, allows for its incorporation into larger, functional architectures. The inherent electronic and optical properties of the benzo[b]thiophene moiety make it an attractive component for materials with applications in organic electronics.

The construction of complex polymeric and supramolecular systems from this compound and its derivatives is driven by various synthetic strategies. These methods leverage the unique reactivity of the thiol group and the ability of the aromatic core to participate in non-covalent interactions.

One of the key approaches to integrating benzo[b]thiophene units into larger structures is through the formation of covalent bonds. The thiol group provides a reactive site for polymerization reactions, such as thiol-ene click chemistry or oxidative polymerization, which can lead to the formation of linear or cross-linked polymers. These polymers can exhibit interesting properties, such as high refractive indices or redox activity, depending on the polymer backbone and the presence of other functional groups.

In the realm of supramolecular chemistry, the benzo[b]thiophene core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-ordered, hierarchical structures. By modifying the this compound molecule with recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, it is possible to guide the self-assembly process and create a variety of supramolecular architectures, including nanofibers, gels, and liquid crystals.

For instance, the incorporation of the benzo[b]thiophene moiety into peptide structures has been shown to facilitate the formation of self-assembling hydrogels. In these systems, the π-π stacking of the benzo[b]thiophene cores works in concert with the hydrogen bonding of the peptide chains to create a stable, three-dimensional network. These hydrogels can exhibit electrical conductivity, making them promising materials for bioelectronics.

Furthermore, benzo[b]thiophene derivatives have been utilized as building blocks for covalent organic frameworks (COFs). rsc.org COFs are a class of porous, crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. By carefully selecting the building blocks and the synthetic conditions, it is possible to create COFs with tailored pore sizes and functionalities. The inclusion of the benzo[b]thiophene unit into the COF structure can impart favorable electronic properties and enhance the material's performance in specific applications.

The following table summarizes the key features of this compound as a building block for advanced materials:

FeatureDescriptionPotential Applications
Benzo[b]thiophene Core Rigid, planar, and electron-rich aromatic system.Organic electronics, photovoltaics, sensors.
Thiol Group Reactive functional group for covalent bond formation.Polymer synthesis, surface modification.
π-π Stacking Non-covalent interaction for self-assembly.Supramolecular gels, liquid crystals, nanofibers.
Tunable Properties Chemical modification allows for tailoring of electronic and optical properties.Functional materials with specific performance characteristics.

Supramolecular Chemistry and Intermolecular Interactions Involving Benzo B Thiophene 2 Thiol

Hydrogen Bonding Networks

While the thiol group is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group, it plays a significant role in the formation of supramolecular structures. nih.govresearchgate.net Benzo[b]thiophene-2-thiol can participate in hydrogen bonding in two primary ways: acting as a donor through its S-H group and as an acceptor through the lone pairs on the sulfur atom.

The S-H group can form hydrogen bonds with suitable acceptors, such as oxygen or nitrogen atoms. This interaction, designated as S-H···O or S-H···N, is characterized by a red-shift in the S-H stretching frequency in infrared spectroscopy, which also shows a significant enhancement in intensity. nih.gov Conversely, the sulfur atom in the thiol or the thiophene (B33073) ring can act as a hydrogen bond acceptor, forming O-H···S or N-H···S bonds with appropriate donor molecules like water. researchgate.net Due to the lower electronegativity of sulfur compared to oxygen, these hydrogen bonds are generally weaker but are nonetheless crucial in determining the packing of molecules in the solid state and their solvation in protic solvents. researchgate.net In the crystal lattice, these interactions can lead to the formation of extended one-, two-, or three-dimensional networks.

Aromatic π-π Stacking Interactions

The planar, electron-rich bicyclic aromatic system of this compound makes it highly susceptible to π-π stacking interactions. These forces are fundamental in the assembly of aromatic molecules and are a dominant factor in stabilizing the tertiary structures of proteins and the double helix of DNA. iphy.ac.cn In the context of this compound, these interactions involve the face-to-face stacking of the aromatic rings of adjacent molecules.

Two common geometries for π-π stacking are parallel-displaced and T-shaped (or edge-to-face). In the parallel-displaced arrangement, the aromatic rings are stacked on top of each other but with a lateral offset, which is often more energetically favorable than a perfect co-facial arrangement. iphy.ac.cn Slipped π–π stacking is also a common motif observed in thiophene-containing aromatic compounds. researchgate.net These interactions are critical in the formation of self-assembled monolayers and contribute significantly to the packing of molecules in crystals, often working in concert with hydrogen bonds to create complex supramolecular structures. iphy.ac.cn The extent and geometry of π-π stacking can be influenced by substituents on the aromatic ring and the presence of other intermolecular forces. rsc.org

Halogen Bonding in Self-Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. While this compound itself does not possess a halogen, its halogenated derivatives can utilize this interaction for self-assembly. When a halogen, such as bromine, is substituted onto the aromatic core, it can form halogen bonds with Lewis basic sites, including the sulfur atom of the thiophene ring or the thiol group of a neighboring molecule. rsc.org

Studies on similar bromine-substituted thienophenanthrene derivatives have shown that halogen bonding, in conjunction with van der Waals forces, can direct the formation of highly ordered two-dimensional polymorphic structures on surfaces. rsc.org The structural motifs, whether linear, matrix-like, or bowknot-like, are dependent on factors like solvent, concentration, and the specific location of the halogen atom on the aromatic framework. rsc.org This demonstrates that functionalizing the this compound scaffold with halogens is a viable strategy for programming molecular self-assembly through the introduction of specific and directional halogen bonds.

Metal Complexation and Coordination Chemistry

The thiol group and the thiophene ring of this compound and its derivatives provide excellent coordination sites for metal ions, leading to a diverse coordination chemistry. rsc.orgacs.org The soft sulfur donor of the thiol is particularly affine for soft metal ions, forming stable metal-thiolate bonds.

Schiff Base Ligand Coordination

Derivatives of this compound are commonly used to synthesize more complex ligands, such as Schiff bases, for metal coordination. rsc.orgechemcom.com Typically, an amino-functionalized benzo[b]thiophene is condensed with an aldehyde or ketone to form a Schiff base ligand containing an imine (azomethine) group (-C=N-). These multi-dentate ligands can then chelate to metal ions. Coordination often involves the nitrogen atom of the azomethine group and a phenolic oxygen atom (if present in the aldehyde precursor), alongside potential coordination from the benzo[b]thiophene sulfur atom. rsc.org These Schiff base ligands have been shown to form stable complexes with a variety of transition metals, including Ni(II), Mn(II), and Ru(II). rsc.orgnih.gov

Structural Characteristics of Metal Complexes

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the nature of the ligand. For instance, Ni(II) and Mn(II) complexes with tetradentate Schiff base ligands derived from benzo[b]thiophene have been reported to adopt an octahedral geometry. rsc.org

Interaction TypeDescriptionKey Features
Hydrogen Bonding The thiol group acts as both a donor (S-H) and an acceptor (S).Weaker than O-H bonds; leads to network formation.
π-π Stacking Interaction between the planar aromatic rings of adjacent molecules.Can be parallel-displaced or slipped-stacking.
Halogen Bonding Interaction involving a halogen atom on a derivative and a Lewis base (e.g., sulfur).Directional; used to control self-assembly.
Metal Coordination The sulfur atom of the thiol group and other donor atoms in derivatives bind to metal ions.Forms stable complexes with various geometries (e.g., octahedral).

Role in Supramolecular Architectures and Protein-Ligand Interactions

The combination of hydrogen bonding, π-π stacking, and metal coordination capabilities allows this compound to be a versatile building block in the construction of complex supramolecular architectures. The self-assembly of its derivatives on surfaces can be controlled by the interplay between intermolecular forces and molecule-substrate interactions, leading to the formation of ordered organic islands or metal-organic motifs. mdpi.com

In the realm of biochemistry, the benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.gov Derivatives of N-phenylbenzo[b]thiophene-2-carboxamide have been investigated as modulators of the aggregation of amyloid-beta (Aβ42) peptides, which is implicated in Alzheimer's disease. nih.gov These studies show that the benzo[b]thiophene core can participate in crucial protein-ligand interactions. Molecular docking simulations suggest that the orientation of the bicyclic aromatic ring within the protein binding site is a key determinant of its biological activity, influencing whether it inhibits or promotes peptide aggregation. nih.gov This highlights the importance of the structural and electronic properties of the this compound framework in mediating interactions with biological macromolecules.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

While traditional methods for the synthesis of benzo[b]thiophenes exist, future research will likely focus on the development of more sustainable and efficient "green" synthetic routes. mdpi.com This includes the use of environmentally benign solvents, catalysts, and reagents, as well as processes that minimize waste and energy consumption. organic-chemistry.org Methodologies such as C-H activation, photocatalytic reactions, and flow chemistry present promising avenues for the synthesis of benzo[b]thiophene-2-thiol and its derivatives. organic-chemistry.orgrsc.org For instance, a base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles has been reported as a novel route to benzo[b]thiophene-2-thiolates. researchgate.netnih.gov Further exploration of one-pot multicomponent reactions could also provide a more atom-economical approach to constructing the benzo[b]thiophene core and introducing the thiol functionality in a single, efficient step. mdpi.com The development of catalytic systems that allow for the direct thiolation of the benzo[b]thiophene ring at the C2 position would be a significant advancement, avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Traditional and Potential Green Synthetic Approaches

Feature Traditional Synthesis Potential Green Synthesis
Reagents Often stoichiometric and hazardous reagents. Catalytic amounts of reusable catalysts.
Solvents Volatile organic compounds. Water, supercritical fluids, or solvent-free conditions.
Energy Often requires high temperatures and long reaction times. Microwave-assisted or photocatalytic reactions at ambient temperatures.
Byproducts Significant generation of waste. High atom economy with minimal byproducts.
Steps Multi-step syntheses are common. One-pot or tandem reactions to reduce steps.

Exploration of New Applications in Emerging Technologies

The inherent electronic properties of the benzo[b]thiophene scaffold suggest that this compound and its derivatives could find applications in emerging technologies. nbinno.com The sulfur atom in the thiophene (B33073) ring and the additional thiol group offer opportunities for tuning the electronic and optical properties of materials. nbinno.comresearchgate.net Research into the use of these compounds in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is a promising area of investigation. nbinno.comrsc.org The thiol group can act as an anchoring point for surface modification, for example, on gold nanoparticles, which could be utilized in the development of novel sensors and biomedical devices. nih.gov The π-conjugated system of the benzo[b]thiophene core can be systematically modified to create materials with tailored optoelectronic properties for specific applications. taylorfrancis.comnih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is revolutionizing drug discovery and materials science. jddhs.comjddhs.com Future research on this compound should leverage this integrated approach. rsc.org Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of novel this compound derivatives. nih.govdntb.gov.ua Molecular docking and molecular dynamics simulations can help in identifying potential biological targets and understanding the binding interactions of these compounds, thereby guiding the design of new therapeutic agents. nih.govnih.govijpsjournal.com This in silico screening can significantly reduce the time and cost associated with identifying promising lead compounds for further experimental validation. jddhs.comjddhs.com The experimental results can then be used to refine the computational models, creating a feedback loop that accelerates the design and development process. jddhs.com

Design of Multifunctional this compound Derivatives

The benzo[b]thiophene scaffold provides a versatile platform for the development of multifunctional molecules. researchgate.net By strategically functionalizing both the benzene (B151609) and thiophene rings, as well as the thiol group, derivatives with a combination of desired properties can be designed. For example, a single molecule could possess both therapeutic and diagnostic capabilities (theranostics) or exhibit multiple biological activities. nih.gov The synthesis of hybrid molecules that combine the this compound moiety with other pharmacophores is a promising strategy for developing new drugs with improved efficacy and reduced side effects. nih.govsemanticscholar.org The ability to introduce a variety of substituents allows for the fine-tuning of properties such as solubility, bioavailability, and target specificity. researchgate.net

Rational Design Strategies for Lead Compound Development

Benzo[b]thiophene and its derivatives have a well-established history in medicinal chemistry, exhibiting a broad range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comnih.govresearchgate.net Future research should focus on the rational design of this compound derivatives as lead compounds for specific therapeutic targets. nih.gov Structure-activity relationship (SAR) studies will be crucial in understanding how different substituents on the benzo[b]thiophene core influence biological activity. nih.govnih.govresearchgate.net This knowledge can then be used to design more potent and selective inhibitors of specific enzymes or receptors. nih.gov For example, modifications to the thiol group could be explored to improve interactions with target proteins or to act as a prodrug moiety. The development of benzo[b]thiophene-2-carboxamide (B1267583) analogs has already shown promise in the discovery of potent analgesics. nih.gov A focused approach on specific disease areas, such as neurodegenerative disorders or infectious diseases, could lead to the discovery of novel therapeutic agents based on the this compound scaffold. unav.edu

Q & A

Q. What are the common synthetic routes for preparing benzo[b]thiophene-2-thiol derivatives?

this compound derivatives are typically synthesized via Pd-catalyzed coupling reactions. A widely used method involves 2-iodothiophenol as a starting material, coupled with alkynes or aryl halides under optimized conditions (e.g., Pd(OAc)₂, TMEDA, AgTFA in DMF at 110°C for 24 hours under N₂). This method offers moderate to good yields (40–85%) and functional group compatibility . Alternative approaches include oxidative dehydrogenative coupling mediated by DDQ/H⁺ for dimerization or functionalization at the 3-position .

Q. How can the purity of this compound derivatives be assessed?

High-performance liquid chromatography (HPLC) with fluorescence detection is recommended for quantifying purity, especially for fluorescent derivatives (e.g., 2-(4-methoxyphenyl)benzo[b]thiophen-3-yl methanone, fluorescence quantum yield ~1) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. What functional groups are compatible with this compound in synthetic modifications?

Common functionalizations include:

  • Acetylation : Introduced via Friedel-Crafts acylation under acidic conditions .
  • Sulfonation : Achieved using chlorosulfonic acid to form 1,1-dioxide derivatives .
  • Halogenation : Bromine or iodine can be introduced electrophilically at the 3- or 5-positions .

Advanced Research Questions

Q. How can reaction yields be optimized for Pd-catalyzed coupling of 2-iodothiophenol with alkynes?

Key parameters include:

  • Catalyst loading : 15 mol% Pd(OAc)₂ with 20 mol% TMEDA as a ligand .
  • Solvent : DMF enhances reaction efficiency compared to THF or toluene .
  • Temperature : 110°C balances reaction rate and decomposition risks .
  • Additives : AgTFA (1.1 equiv) facilitates iodide abstraction, accelerating oxidative addition . Contradictions in yield data (e.g., 40% vs. 85%) may arise from steric hindrance in bulky alkynes or competing side reactions (e.g., homocoupling).

Q. What strategies address low fluorescence quantum yields in benzo[b]thiophene-based emitters?

Fluorescence efficiency depends on:

  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) improve intramolecular charge transfer (ICT) .
  • Rigidification : Planarization via π-extension (e.g., naphthyl groups) reduces non-radiative decay .
  • Solvent polarity : Polar solvents stabilize excited states, enhancing emission intensity .

Q. How do oxidation potentials and frontier molecular orbitals (FMOs) predict reactivity in dehydrogenative coupling?

DDQ-mediated coupling proceeds via a charge-transfer complex, where substrates with lower oxidation potentials (e.g., Eₐₓ < 1.0 V vs. SCE) undergo single-electron transfer to form radical cations. These react with neutral substrates to form 3,3'-dimers. FMO analysis (HOMO-LUMO gaps) further predicts regioselectivity: electron-rich thiophenes couple preferentially at the 3-position .

Q. What are the challenges in synthesizing water-soluble benzo[b]thiophene derivatives for biomedical applications?

Hydrophilicity can be introduced via:

  • Sulfonate groups : Post-synthetic sulfonation at the 1-position .
  • PEGylation : Ethylene glycol chains appended to the thiol group . However, solubility often compromises fluorescence or receptor-binding activity, necessitating iterative optimization .

Data Contradiction Analysis

Q. Why do some Pd-catalyzed protocols report inconsistent yields for 2-substituted benzo[b]thiophenes?

Discrepancies arise from:

  • Substrate electronic effects : Electron-deficient aryl halides slow oxidative addition, reducing yields .
  • Competing pathways : Homocoupling of alkynes or aryl halides diverts intermediates .
  • Catalyst deactivation : Thiol groups poison Pd catalysts unless Ag⁺ additives sequester sulfide byproducts .

Methodological Recommendations

  • Synthetic Design : Prioritize Pd(OAc)₂/AgTFA systems for scalability and functional group tolerance .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients for polar derivatives .
  • Characterization : Combine HRMS with 2D NMR (COSY, NOESY) to resolve regioisomeric ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.